5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Description
The compound 5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole features a thiazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a complex ethanimidoyl moiety at position 3. This structure integrates multiple pharmacophoric elements:
- Thiazole ring: Known for its role in antimicrobial, antitumor, and anti-inflammatory activities .
- 4-Chlorophenyl group: Enhances lipophilicity and influences binding interactions with biological targets .
Crystallographic studies of structurally related compounds, such as (4-chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone, reveal planar geometries that facilitate stacking interactions in biological systems .
Properties
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c1-11-17(27-18(22-11)13-3-5-14(20)6-4-13)12(2)24-26-19(25)23-16-9-7-15(21)8-10-16/h3-10H,1-2H3,(H,23,25)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLQNPZWBUYGG-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3=CC=C(C=C3)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole , commonly referred to as Proximpham, is a thiazole derivative with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C19H15Cl2N3O2S
- Molecular Weight : 420.32 g/mol
- CAS Number : 477872-53-0
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 108 °C |
| Boiling Point | 328.2 °C (estimate) |
| Density | 1.1791 g/cm³ (estimate) |
| pKa | 13.08 ± 0.70 (predicted) |
Proximpham exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways involved in cell proliferation and differentiation. The compound's thiazole ring is crucial for its interaction with biological targets, particularly in cancer research.
Anticancer Activity
Recent studies have highlighted the potential of Proximpham as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death.
Case Study: Breast Cancer Cell Lines
In a study examining the effects of Proximpham on MCF-7 breast cancer cells, it was found that:
- IC50 Value : The compound exhibited an IC50 value of approximately 12 µM, indicating significant cytotoxicity.
- Mechanism : Flow cytometry analysis revealed that treatment with Proximpham increased the percentage of cells in the sub-G1 phase, suggesting apoptosis induction.
Antimicrobial Activity
Proximpham has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Table: Antimicrobial Efficacy of Proximpham
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
High Throughput Screening (HTS)
A high-throughput screening campaign identified Proximpham as a lead compound for inducing Oct3/4 expression in pluripotent stem cells. This property is critical for regenerative medicine and stem cell therapy, as Oct3/4 is a master regulator of pluripotency.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of Proximpham has revealed that modifications to the thiazole ring can enhance its biological activity. Derivatives with additional halogen substitutions have shown improved potency against cancer cell lines.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key structural variations in halogenated analogs significantly alter physicochemical and biological properties:
- Fluorine substitution (e.g., 4-fluorophenyl) enhances metabolic stability due to its electronegativity and small size, improving pharmacokinetics .
Heterocyclic Core Modifications
Replacing the thiazole ring with other heterocycles alters electronic properties and bioactivity:
- Thiadiazole vs. Thiazole : Thiadiazole derivatives exhibit broader antiparasitic activity due to enhanced π-π stacking and sulfur-mediated redox interactions .
- Triazino-thiazole hybrids: The fused triazino-thione system in compounds 8–10 () shows potent antitumor activity, attributed to DNA intercalation and topoisomerase inhibition .
Substituent-Driven Pharmacological Effects
- Methyl vs. Vinyl Groups :
- Carbamoyloxy vs. Acetamide Side Chains :
- Acetamide derivatives (e.g., 9a–9e in ) exhibit superior binding to kinase domains due to hydrogen-bonding interactions with conserved residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
